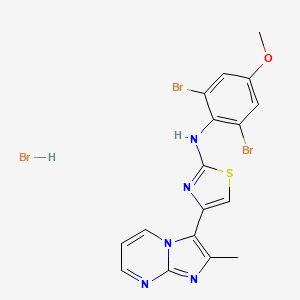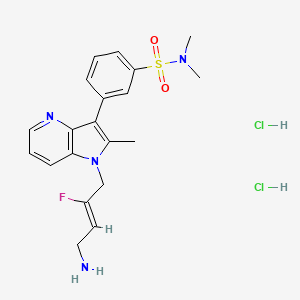
Radequinil
概要
説明
レセキニルは、化学、生物学、医学の分野で注目を集めている合成化合物です。そのユニークな化学構造と多様な用途で知られています。
製造方法
合成経路と反応条件
レセキニルの合成は、通常、重要な中間体の合成から始まる複数の段階を伴います。 一般的な合成経路の1つは、o-フェニレンジアミンとジカルボニル化合物を、有機溶媒、高温、強触媒などの特定の条件下で縮合させることです。 . マイクロ波支援合成、溶媒なし反応、再利用可能な触媒の使用など、代替的なグリーンケミストリー手法も検討されています。 .
工業生産方法
レセキニルの工業生産では、反応条件を厳密に制御して高収率と高純度を確保する、大規模なバッチ反応器が一般的に使用されます。連続フロー反応器の使用も、効率を高め、生産コストを削減するために調査されています。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of RESEQUINIL involves multiple steps, typically starting with the preparation of key intermediates. One common synthetic route involves the condensation of o-phenylenediamine with dicarbonyl compounds under specific conditions such as the presence of organic solvents, high temperatures, and strong catalysts . Alternative green chemistry methods have also been explored, including microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts .
Industrial Production Methods
Industrial production of RESEQUINIL often employs large-scale batch reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The use of continuous flow reactors has also been investigated to enhance efficiency and reduce production costs.
化学反応の分析
反応の種類
レセキニルは、酸化、還元、置換反応など、さまざまな化学反応を起こします。これらの反応は、化合物の構造を改変し、その特性を強化するために不可欠です。
一般的な試薬と条件
酸化: 過マンガン酸カリウムや過酸化水素などの一般的な酸化剤を、酸性または塩基性条件下で使用します。
還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤を使用して、特定の官能基を還元します。
置換: 求核置換反応は、制御された温度下で、水酸化ナトリウムや炭酸カリウムなどの試薬を伴うことが多いです。
生成される主要な生成物
これらの反応から生成される主要な生成物は、使用される特定の試薬と条件によって異なります。たとえば、酸化反応ではキノキサリン誘導体が生成される可能性があり、還元反応ではアミン官能基化された化合物が生成される可能性があります。
科学研究への応用
レセキニルは、幅広い科学研究用途を持っています。
化学: 複雑な有機分子の合成のためのビルディングブロックとして、およびさまざまな化学反応の触媒として使用されます。
生物学: レセキニルは、酵素阻害とタンパク質-リガンド相互作用の研究に使用されます。
医学: この化合物は、特に癌や感染症の治療における新しい医薬品開発の可能性を示しています。
工業: レセキニルは、染料、ポリマー、その他の工業化学品の製造に使用されています。
科学的研究の応用
RESEQUINIL has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing complex organic molecules and as a catalyst in various chemical reactions.
Biology: RESEQUINIL is employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: The compound has shown potential in the development of new pharmaceuticals, particularly in the treatment of cancer and infectious diseases.
Industry: RESEQUINIL is used in the production of dyes, polymers, and other industrial chemicals.
作用機序
レセキニルの作用機序には、特定の分子標的および経路との相互作用が含まれます。それは、特定の酵素の活性部位に結合することにより、それらの活性を阻害することが知られています。 この阻害は、腫瘍の増殖抑制や微生物の増殖阻害など、さまざまな生物学的効果をもたらす可能性があります。 .
類似の化合物との比較
レセキニルは、その類似の化学構造のために、しばしば他のキノキサリン誘導体と比較されます。 それは、そのユニークな反応性と幅広い用途により際立っています。類似の化合物には、次のものがあります。
- キノキサリン
- ベンジミダゾール
- ピロロキノキサリン
これらの化合物はそれぞれ独自の特性と用途を持っていますが、レセキニルの汎用性とさまざまな分野における有効性は、特に注目に値します。 .
特定の質問がある場合や詳細が必要な場合は、お気軽にお問い合わせください!
類似化合物との比較
RESEQUINIL is often compared with other quinoxaline derivatives due to its similar chemical structure. it stands out due to its unique reactivity and broader range of applications. Similar compounds include:
- Quinoxaline
- Benzimidazole
- Pyrroloquinoxaline
Each of these compounds has its own set of properties and applications, but RESEQUINIL’s versatility and effectiveness in various fields make it particularly noteworthy .
If you have any specific questions or need further details, feel free to ask!
特性
IUPAC Name |
5-(3-methoxyphenyl)-3-(5-methyl-1,2,4-oxadiazol-3-yl)-1H-1,6-naphthyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N4O3/c1-10-20-17(22-25-10)14-9-13-15(21-18(14)23)6-7-19-16(13)11-4-3-5-12(8-11)24-2/h3-9H,1-2H3,(H,21,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQOFKKWHXGQABB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NO1)C2=CC3=C(C=CN=C3C4=CC(=CC=C4)OC)NC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60944577 | |
| Record name | 5-(3-Methoxyphenyl)-3-(5-methyl-1,2,4-oxadiazol-3(2H)-ylidene)-1,6-naphthyridin-2(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60944577 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
219846-31-8 | |
| Record name | 5-(3-Methoxyphenyl)-3-(5-methyl-1,2,4-oxadiazol-3-yl)-1,6-naphthyridin-2(1H)-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=219846-31-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Radequinil [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0219846318 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-(3-Methoxyphenyl)-3-(5-methyl-1,2,4-oxadiazol-3(2H)-ylidene)-1,6-naphthyridin-2(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60944577 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | RADEQUINIL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2G222T03EY | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-Fluoro-2-(6-fluoro-2-methyl-1H-benzo[d]imidazol-1-yl)-N4-(4-(trifluoromethyl)phenyl)pyrimidine-4,6-diamine](/img/structure/B610330.png)


![Methyl 3-[[4-(tert-butylamino)-2-methoxyphenyl]sulfamoyl]thiophene-2-carboxylate](/img/structure/B610334.png)






![methyl 4-[3-acetyl-4-hydroxy-1-[2-(2-methyl-1H-indol-3-yl)ethyl]-5-oxo-2H-pyrrol-2-yl]benzoate](/img/structure/B610347.png)

